KadcoccitoneB
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Overview
Description
KadcoccitoneB is a lanostane-type triterpenoid compound isolated from the stems of the plant Kadsura coccinea, which is widely grown in southern China. This plant is known for its medicinal properties and has been traditionally used to treat various ailments such as gastropathy and rheumatic arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
KadcoccitoneB can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves multiple steps, including cyclization, oxidation, and reduction reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the stems of Kadsura coccinea using techniques such as high-performance liquid chromatography (HPLC) and ultraviolet (UV) guided approaches. The structural and configurational determination of the compound is accomplished through extensive spectroscopic analysis coupled with quantum chemical calculations .
Chemical Reactions Analysis
Types of Reactions
KadcoccitoneB undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
KadcoccitoneB has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of lanostane-type triterpenoids.
Biology: this compound is investigated for its potential biological activities, including cytotoxic effects against various human tumor cell lines.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of KadcoccitoneB involves its interaction with specific molecular targets and pathways within the cell. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various cellular responses, such as apoptosis (programmed cell death) in cancer cells or anti-inflammatory effects in immune cells .
Comparison with Similar Compounds
Similar Compounds
KadcoccitoneB is structurally similar to other lanostane-type triterpenoids, such as kadcoccitanes A–D and neokadcoccitane A. These compounds share a common lanostane scaffold but differ in their functional groups and stereochemistry .
Uniqueness
What sets this compound apart from other similar compounds is its unique extended π-conjugated system, which is not commonly present in other lanostane triterpenoids. This structural feature contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C30H44O6 |
---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
(Z,6S)-7-[(2S,7R,10R,11S,13R,14R,15S)-14,15-dihydroxy-2,6,6,11,14-pentamethyl-5-oxo-13-tetracyclo[8.6.0.02,7.011,15]hexadec-1(16)-enyl]-2,6-dimethyl-7-oxohept-2-enoic acid |
InChI |
InChI=1S/C30H44O6/c1-17(9-8-10-18(2)25(33)34)24(32)21-15-28(6)19-11-12-22-26(3,4)23(31)13-14-27(22,5)20(19)16-30(28,36)29(21,7)35/h10,16-17,19,21-22,35-36H,8-9,11-15H2,1-7H3,(H,33,34)/b18-10-/t17-,19+,21-,22-,27+,28-,29+,30-/m0/s1 |
InChI Key |
AFMAJKYNAGLXHD-CLCIZXABSA-N |
Isomeric SMILES |
C[C@@H](CC/C=C(/C)\C(=O)O)C(=O)[C@@H]1C[C@]2([C@@H]3CC[C@@H]4[C@@](C3=C[C@]2([C@]1(C)O)O)(CCC(=O)C4(C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C(=O)C1CC2(C3CCC4C(C(=O)CCC4(C3=CC2(C1(C)O)O)C)(C)C)C |
Origin of Product |
United States |
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